Fluazolate-d3
CAS No.: 1189932-72-6
Cat. No.: VC0024033
Molecular Formula: C15H12BrClF4N2O2
Molecular Weight: 446.639
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1189932-72-6 |
---|---|
Molecular Formula | C15H12BrClF4N2O2 |
Molecular Weight | 446.639 |
IUPAC Name | propan-2-yl 5-[4-bromo-1-(trideuteriomethyl)-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate |
Standard InChI | InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3/i3D3 |
Standard InChI Key | FKLQIONHGSFYJY-HPRDVNIFSA-N |
SMILES | CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl |
Introduction
Chemical Identity and Basic Information
Fluazolate-d3 is identified in chemical databases with the PubChem CID 46781592. It was initially added to chemical registries in July 2010, with the most recent modification to its entry occurring on March 8, 2025 . The compound's molecular formula is C15H12BrClF4N2O2, indicating a complex organic structure containing bromine, chlorine, fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen . This deuterated compound specifically contains three deuterium atoms (indicated by the -d3 suffix) replacing hydrogen atoms in a methyl group position.
Systematic Nomenclature
The full IUPAC name for Fluazolate-d3 is propan-2-yl 5-[4-bromo-1-(trideuteriomethyl)-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate . This systematic name describes the compound's structure in detail, identifying the propan-2-yl group, pyrazole core, and various substituents including the critical trideuteriomethyl group that distinguishes this compound from non-deuterated fluazolate.
Registry Identifiers
The compound is registered under several identification systems that facilitate its tracking across chemical databases and research literature:
Identifier Type | Value |
---|---|
CAS Registry Number | 1189932-72-6 |
DSSTox Substance ID | DTXSID00675898 |
Wikidata | Q82598607 |
InChIKey | FKLQIONHGSFYJY-HPRDVNIFSA-N |
Table 1: Registry identifiers for Fluazolate-d3
Structural Characteristics
Molecular Structure
Fluazolate-d3 features a complex structure built around a pyrazole ring system with multiple functional groups. The compound contains a benzoate moiety with chloro and fluoro substituents, connected to a pyrazole ring that features bromo and trifluoromethyl groups. The distinctive feature of this deuterated analog is the trideuteriomethyl group (-CD3) attached to the nitrogen atom of the pyrazole ring .
Structural Representation
The structure can be represented through its SMILES notation:
[2H]C([2H])([2H])N1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)C(=O)OC(C)C)Br)C(F)(F)F
This notation provides a linear text representation of the molecule that encodes its connectivity and stereochemistry, with the [2H] symbols representing deuterium atoms.
InChI Representation
For more comprehensive structural identification, the compound's InChI (International Chemical Identifier) string is:
InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3/i3D3
This string encodes the complete structural information including the deuterium isotope specification indicated by the /i3D3
segment.
Physical and Chemical Properties
Fundamental Properties
Fluazolate-d3 has a molecular weight of 446.63 g/mol, placing it among medium-sized organic molecules . Its exact mass is calculated as 444.98951 Da, which represents the mass of the most abundant isotope combination in the molecular formula .
Computed Properties
Scientific databases provide several computed physicochemical properties for Fluazolate-d3, which are valuable for predicting its behavior in various environments:
Property | Value | Significance |
---|---|---|
Molecular Weight | 446.63 g/mol | Determines many physical properties |
XLogP3-AA | 4.9 | Indicates high lipophilicity |
Hydrogen Bond Donor Count | 0 | Affects solubility and binding characteristics |
Hydrogen Bond Acceptor Count | 7 | Influences intermolecular interactions |
Rotatable Bond Count | 4 | Relates to conformational flexibility |
Exact Mass | 444.98951 Da | Important for mass spectrometry identification |
Table 2: Physicochemical properties of Fluazolate-d3
The XLogP3-AA value of 4.9 suggests that Fluazolate-d3 is highly lipophilic (fat-soluble), which has implications for its absorption, distribution, and environmental persistence. The absence of hydrogen bond donors (0) combined with a relatively high number of hydrogen bond acceptors (7) creates an imbalanced hydrogen bonding profile that likely affects its solubility characteristics and interaction with biological systems.
Deuteration Significance
Structural Implications
The "d3" designation in Fluazolate-d3 indicates the replacement of three hydrogen atoms with deuterium atoms specifically in the methyl group attached to the nitrogen atom of the pyrazole ring (trideuteriomethyl group) . Deuterium is a stable isotope of hydrogen with approximately twice the mass, which can significantly alter the compound's physicochemical properties while maintaining similar chemical reactivity.
Research Applications
Deuterated compounds like Fluazolate-d3 serve several important functions in chemical and pharmaceutical research:
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As internal standards in analytical chemistry, particularly in mass spectrometry
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For studying metabolic pathways and drug metabolism
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In investigating kinetic isotope effects in chemical reactions
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For enhancing compound stability in certain chemical environments
The incorporation of deuterium creates a compound with nearly identical chemical properties but distinctly different mass, making it valuable as an internal standard for quantification in analytical methods.
Analytical Considerations
Mass Spectrometry
The presence of deuterium atoms in Fluazolate-d3 creates a mass shift of +3 Da compared to non-deuterated fluazolate. This mass difference is readily detectable by mass spectrometry techniques, making Fluazolate-d3 potentially useful as an internal standard for the quantification of fluazolate in environmental or biological samples .
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